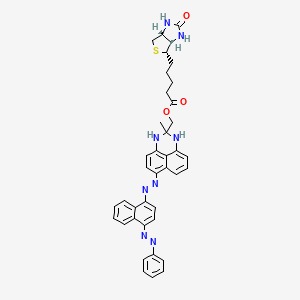
SenTraGortrade mark Cell Senescence Reagent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SenTraGor™ Cell Senescence Reagent is a specialized chemical reagent designed for the detection of senescent cells. Senescent cells are cells that have stopped dividing and exhibit changes in gene expression and function. SenTraGor™ is particularly effective in detecting lipofuscin, a nondegradable lysosomal marker of cellular senescence . This reagent is a biotinylated analog of Sudan Black B and can be used in various biological materials, including cell cultures, fresh and frozen tissues, and fixed embedded samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: SenTraGor™ is synthesized through a series of chemical reactions involving the conjugation of Sudan Black B derivative with biotin. The synthetic route typically involves the following steps:
Diazotization: The starting material, naphthylamine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form the Sudan Black B derivative.
Biotinylation: The Sudan Black B derivative is conjugated with biotin under specific reaction conditions to form the final product.
Industrial Production Methods: The industrial production of SenTraGor™ involves scaling up the synthetic route mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use. The production process includes rigorous quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions: SenTraGor™ undergoes several types of chemical reactions, including:
Oxidation: The reagent can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Substitution: The biotinylated analog can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize SenTraGor™.
Substitution Reagents: Various nucleophiles can participate in substitution reactions with the biotinylated analog.
Major Products:
Oxidation Products: Oxidized derivatives of SenTraGor™.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
SenTraGor™ has a wide range of scientific research applications, including:
Chemistry: Used as a staining reagent for detecting lipofuscin in chemical studies.
Biology: Employed in cell biology to identify and study senescent cells in various biological samples.
Medicine: Utilized in medical research to investigate age-related diseases and conditions associated with cellular senescence.
Mechanism of Action
SenTraGor™ exerts its effects by binding to lipofuscin, a nondegradable lysosomal marker of cellular senescence. The biotinylated analog of Sudan Black B allows for the detection of lipofuscin through various techniques, including immunohistochemistry, flow cytometry, and immunofluorescence analysis. The reagent can be detected using an anti-biotin antibody, enabling precise visualization of senescent cells .
Comparison with Similar Compounds
Sudan Black B: A non-biotinylated analog used for similar staining purposes.
X-gal: A chromogenic substrate used for detecting senescence-associated β-galactosidase activity.
Fluorescein diacetate: A fluorescent dye used for detecting cell viability and senescence.
Uniqueness of SenTraGor™: SenTraGor™ is unique due to its biotinylated structure, which allows for highly specific and sensitive detection of lipofuscin in senescent cells. Unlike other compounds, SenTraGor™ can be used in a wide range of biological materials and is compatible with multiple detection techniques .
Properties
Molecular Formula |
C39H38N8O3S |
|---|---|
Molecular Weight |
698.8 g/mol |
IUPAC Name |
[2-methyl-6-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]-1,3-dihydroperimidin-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C39H38N8O3S/c1-39(23-50-35(48)17-8-7-16-34-37-33(22-51-34)40-38(49)41-37)42-31-15-9-14-27-30(20-21-32(43-39)36(27)31)47-46-29-19-18-28(25-12-5-6-13-26(25)29)45-44-24-10-3-2-4-11-24/h2-6,9-15,18-21,33-34,37,42-43H,7-8,16-17,22-23H2,1H3,(H2,40,41,49)/t33-,34-,37-,39?/m0/s1 |
InChI Key |
NCGWNTJOKSLKQK-UCRUJIFESA-N |
Isomeric SMILES |
CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)COC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8 |
Canonical SMILES |
CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)COC(=O)CCCCC7C8C(CS7)NC(=O)N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















